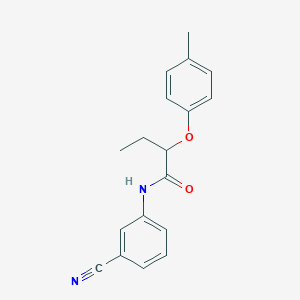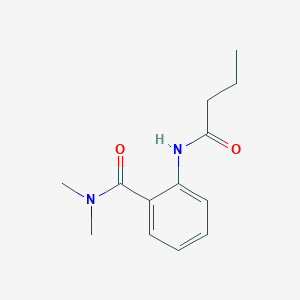![molecular formula C15H21N3O2S B317993 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-ethylbenzamide](/img/structure/B317993.png)
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-ethylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzamide core, an ethyl group, and a carbamothioyl group attached to a dimethylpropanoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-ethylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the synthesis may involve the reaction of 2,2-dimethylpropanoyl chloride with an appropriate amine to form the carbamothioyl intermediate, which is then reacted with N-ethylbenzamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-ethylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N,N-dimethylbenzamide
- 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-ethylbenzamide
- 2-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H21N3O2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylcarbamothioylamino)-N-ethylbenzamide |
InChI |
InChI=1S/C15H21N3O2S/c1-5-16-12(19)10-8-6-7-9-11(10)17-14(21)18-13(20)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,19)(H2,17,18,20,21) |
InChI Key |
GVDCMUGHYFYQLU-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=CC=C1NC(=S)NC(=O)C(C)(C)C |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1NC(=S)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B317910.png)
![2-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B317912.png)


![N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B317916.png)

![N-[2-(dimethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317919.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B317923.png)


![4-Oxo-4-{2-[(propylamino)carbonyl]anilino}butanoic acid](/img/structure/B317928.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B317929.png)
![4-Oxo-4-[4-(2-phenoxyethoxy)anilino]butanoic acid](/img/structure/B317931.png)
![2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B317933.png)
